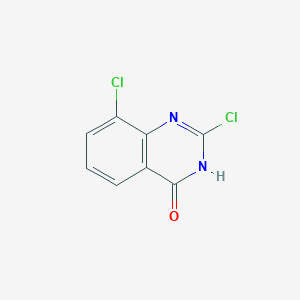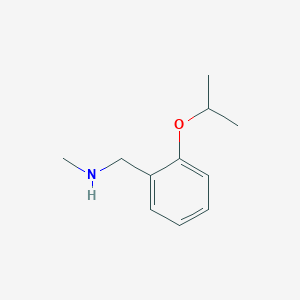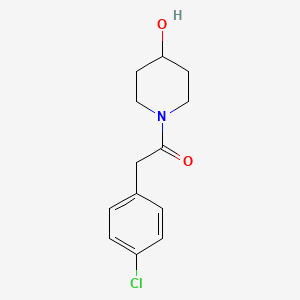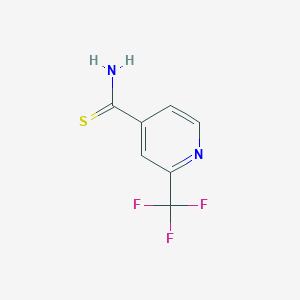
3,4-ジクロロ-5-メチルフェニルボロン酸
説明
“(3,4-Dichloro-5-methylphenyl)boronic acid” is a type of boronic acid. Boronic acids are compounds that contain a boronic acid group (B(OH)2). They are known for their diverse range of applications, including the synthesis of biaryl compounds and the development of therapeutic agents .
Synthesis Analysis
Boronic acids, including “(3,4-Dichloro-5-methylphenyl)boronic acid”, are often used as reactants in various chemical reactions. For instance, they are involved in Suzuki-Miyaura cross-coupling reactions . They can also facilitate the transport of various ribonucleosides in and out of liposomes .Molecular Structure Analysis
The molecular formula of “(3,4-Dichloro-5-methylphenyl)boronic acid” is C7H8BClO2 . The InChI key is YTJUYWRCAZWVSX-UHFFFAOYSA-N . The SMILES string representation is Cc1ccc(cc1Cl)B(O)O .Chemical Reactions Analysis
Boronic acids are known for their involvement in various chemical reactions. For example, they are used in Suzuki-Miyaura cross-coupling reactions . They can also be used in the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity .作用機序
Target of Action
3,4-Dichloro-5-methylphenylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the carbon atoms involved in the formation of the new carbon-carbon bond .
Mode of Action
The Suzuki-Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new palladium-carbon bond with an electrophilic organic group . In the transmetalation step, the 3,4-Dichloro-5-methylphenylboronic acid, which is a nucleophilic organoboron reagent, transfers the organic group from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a key pathway in organic synthesis, enabling the formation of complex organic compounds from simpler precursors . The reaction is highly versatile and tolerant of a wide range of functional groups . The products of this reaction can be further processed through various biochemical pathways, depending on the specific requirements of the synthesis .
Pharmacokinetics
Like other boronic acids, it is likely to be relatively stable and readily prepared .
Result of Action
The primary result of the action of 3,4-Dichloro-5-methylphenylboronic acid is the formation of a new carbon-carbon bond via the Suzuki-Miyaura coupling reaction . This enables the synthesis of a wide range of complex organic compounds, including biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity , and borinic acid picolinate esters for use against cutaneous diseases .
Action Environment
The efficacy and stability of 3,4-Dichloro-5-methylphenylboronic acid, like other boronic acids, can be influenced by various environmental factors. These include the presence of other functional groups, the pH of the solution, and the temperature and pressure conditions under which the reaction is carried out . The Suzuki-Miyaura coupling reaction, in particular, is known for its mild and functional group tolerant reaction conditions .
実験室実験の利点と制限
One of the main advantages of (3,4-Dichloro-5-methylphenyl)boronic acid is its versatility in the synthesis of various biologically active molecules. Moreover, (3,4-Dichloro-5-methylphenyl)boronic acid is a stable and readily available compound. However, one of the limitations of (3,4-Dichloro-5-methylphenyl)boronic acid is its low solubility in water, which can limit its application in certain experiments.
将来の方向性
There are several future directions for the research on (3,4-Dichloro-5-methylphenyl)boronic acid. One of the directions is the development of new synthetic methods for (3,4-Dichloro-5-methylphenyl)boronic acid and its derivatives. Another direction is the exploration of the potential of (3,4-Dichloro-5-methylphenyl)boronic acid in the design of new enzyme inhibitors for the treatment of various diseases. Moreover, the application of (3,4-Dichloro-5-methylphenyl)boronic acid in the synthesis of new materials with unique properties is another promising direction for future research.
Conclusion:
In conclusion, (3,4-Dichloro-5-methylphenyl)boronic acid is a valuable building block for the synthesis of various biologically active molecules, including pharmaceuticals, agrochemicals, and materials. The versatility and stability of (3,4-Dichloro-5-methylphenyl)boronic acid make it a valuable tool for scientific research. The future directions for research on (3,4-Dichloro-5-methylphenyl)boronic acid are promising and offer exciting opportunities for the development of new drugs and materials.
科学的研究の応用
有機合成:鈴木・宮浦クロスカップリング
3,4-ジクロロ-5-メチルフェニルボロン酸は、鈴木・宮浦クロスカップリング反応において重要な試薬です 。この反応は有機化学の基礎であり、炭素-炭素結合の形成を可能にします。この化合物の安定性と反応性により、医薬品を含むさまざまな有機分子に見られるビアリール構造の生成に最適です。
医薬品化学:セリンプロテアーゼ阻害
医薬品化学では、3,4-ジクロロ-5-メチルフェニルボロン酸などのボロン酸は、セリンプロテアーゼを阻害することが知られています 。これらの酵素は多くの生理学的プロセスに関与しており、その阻害は炎症や癌などの治療に役立つ可能性があります。
材料科学:ポリマーのビルディングブロック
ボロン酸基は反応性が高く、さまざまな基質と安定な複合体を形成できるため、材料科学で役立ちます。 耐久性や耐薬品性を高めたなどの特定の特性を持つ新規ポリマーを作成するために使用できます .
農業:酵素阻害剤
ボロン酸は、農業で酵素阻害剤として使用されます。 有害な化学物質を使用せずに、害虫が植物物質を消化するために使用する酵素を阻害し、事実上殺虫剤として機能します .
環境科学:センシングと検出
3,4-ジクロロ-5-メチルフェニルボロン酸は、ジオールやアミンとの反応性から、環境科学において水源中の糖などの化合物の検出に使用できます。 これは、汚染の監視と水質の確保に不可欠となる可能性があります .
生化学:生化学経路の研究
生化学では、ボロン酸を使用して特定の生化学経路を研究または阻害できます。 特定の酵素または基質に結合することで、複雑な生物学的プロセスのメカニズムを解明するのに役立ちます .
医薬品:創薬と開発
ボロン酸部分は、医薬品の設計における重要な官能基です。 標的への薬物の結合親和性を向上させたり、溶解性を高めたり、薬物動態特性を変更したりできます .
工業化学:触媒と試薬
工業用途では、3,4-ジクロロ-5-メチルフェニルボロン酸は、さまざまな化学プロセスで触媒または試薬として役立ちます。 反応を促進する役割は、大規模な材料や化学物質の効率的な生産に不可欠です .
特性
IUPAC Name |
(3,4-dichloro-5-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BCl2O2/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCJOTQVISYGAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)Cl)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-phenyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1461085.png)



